Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate
Description
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position of the pyridine ring and a bromo(difluoro)methyl substituent at the 6-position. This compound belongs to a class of halogenated pyridine carbamates, which are widely used as intermediates in pharmaceutical synthesis and agrochemical research. The bromo(difluoro)methyl group introduces unique electronic and steric properties, enhancing its reactivity in cross-coupling reactions and fluorination processes compared to simpler halogenated analogs .
Properties
IUPAC Name |
tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDYGHDQWQUPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including bromination and difluoromethylation to introduce the bromo(difluoro)methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the pyridine ring and another aromatic or aliphatic group .
Scientific Research Applications
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine-containing molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromo(difluoro)methyl group can participate in electrophilic reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can influence biological pathways and chemical reactions, making the compound useful in various applications .
Comparison with Similar Compounds
Key Observations :
- The target compound’s difluoro group increases electronegativity and steric bulk compared to mono-halogenated analogs (e.g., 6-bromo or 6-chloro derivatives) .
- Formyl or methylcarbamate groups (e.g., in ) alter solubility and reactivity for downstream functionalization.
Physicochemical Properties
Boiling Point and Density
- tert-Butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate: Boiling point 325.5±42.0°C , density 1.539 g/cm³ .
- tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate: Lower molecular weight (256.69 ) suggests reduced boiling point compared to brominated analogs .
- The target compound’s difluoro group likely lowers boiling point due to increased volatility, though exact data are unavailable.
Biological Activity
Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H17BrF2N2O2
- Molecular Weight : 335.18 g/mol
- IUPAC Name : this compound
- CAS Number : 2248324-94-7
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine and difluoromethyl groups enhances its reactivity and potential for enzyme inhibition.
- Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with nucleophilic sites on proteins, leading to a modification of their activity.
- Protein-Ligand Interactions : The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, influencing binding affinities and biological outcomes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, possibly through inhibition of bacterial enzymes.
- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with initial findings indicating possible cytotoxic effects against certain tumor types.
Study 1: Antimicrobial Activity
A study evaluated the efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, with an IC50 value of approximately 25 µM.
Study 2: Anticancer Effects
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. At concentrations above 50 µM, significant cell death was observed, suggesting its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Tert-butyl N-(6-bromopyridin-3-yl)carbamate | Structure | Antimicrobial | 30 |
| Tert-butyl N-(5-bromo-2-methylpyridin-3-yl)carbamate | Structure | Anticancer | 20 |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate, and what challenges arise during its preparation?
The synthesis of tert-butyl carbamate derivatives often involves coupling halogenated pyridine intermediates with tert-butoxycarbonyl (Boc) protecting groups. For example, tert-butyl carbamates with bromo and fluoro substituents are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . A key challenge is managing steric hindrance from the bulky tert-butyl group, which can reduce reaction yields. Recrystallization and column chromatography are critical for purification, as impurities from incomplete substitution or side reactions (e.g., elimination) are common .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are essential for confirming the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and the pyridine ring protons (δ 7–9 ppm). The bromo(difluoro)methyl group shows distinct splitting patterns due to fluorine coupling .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass ~334.05 g/mol for C₁₂H₁₄BrF₂N₂O₂).
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for similar tert-butyl carbamate derivatives .
Q. How should researchers handle and store this compound to ensure stability?
Tert-butyl carbamates are moisture-sensitive and prone to Boc-deprotection under acidic conditions. Storage at –20°C under inert gas (argon/nitrogen) in desiccated containers is recommended. Purity (>95%) should be verified via HPLC before use in sensitive reactions .
Advanced Research Questions
Q. How does the bromo(difluoro)methyl substituent influence the compound’s reactivity in cross-coupling reactions?
The bromo(difluoro)methyl group acts as a versatile electrophile. The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, while the difluoromethyl moiety enhances electron-withdrawing effects, stabilizing transition states in nucleophilic aromatic substitution. Computational studies (DFT) suggest that fluorine’s electronegativity lowers the LUMO energy of the pyridine ring, accelerating reactions with soft nucleophiles .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., enzyme inhibition) may arise from differences in assay conditions (pH, solvent) or impurity profiles. Researchers should:
- Replicate studies under standardized conditions (e.g., PBS buffer, DMSO <1% v/v).
- Use orthogonal analytical methods (e.g., ¹⁹F NMR) to confirm compound integrity post-assay .
- Compare results with structurally related compounds (e.g., tert-butyl N-[6-chloropyridin-3-yl]carbamate) to isolate substituent effects .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes like cytochrome P450 3A4 (CYP3A4), a common target for fluorinated carbamates. The bromo(difluoro)methyl group’s hydrophobicity and halogen bonding potential are critical for predicting binding affinities .
Methodological Considerations
Q. What protocols optimize the removal of the tert-butyl carbamate (Boc) protecting group without degrading the core structure?
- Acidic Conditions : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v, 2 h, 0°C) to cleave the Boc group while preserving the pyridine ring.
- Alternative Methods : Use HCl in dioxane (4 M, 1 h, RT) for milder deprotection. Monitor reaction progress via TLC (Rf shift) .
Q. How can researchers mitigate toxicity risks during in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
